BenchChemオンラインストアへようこそ!

2-Azabicyclo[3.2.2]nonane

Antiplasmodial Scaffold hopping Plasmodium falciparum K1

2-Azabicyclo[3.2.2]nonane is a bridged bicyclic secondary amine (C₈H₁₅N, MW 125.21) belonging to the azabicycloalkane family. Its [3.2.2] ring system confers a distinct conformational profile—intermediate flexibility between the rigid [2.2.2] and more strained [2.2.1] frameworks—making it a privileged scaffold in medicinal chemistry.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
Cat. No. B13173190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[3.2.2]nonane
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESC1CC2CCC1CCN2
InChIInChI=1S/C8H15N/c1-3-8-4-2-7(1)5-6-9-8/h7-9H,1-6H2
InChIKeyNGERQMAWGVKQNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azabicyclo[3.2.2]nonane for Antiprotozoal Drug Discovery: Core Scaffold Overview


2-Azabicyclo[3.2.2]nonane is a bridged bicyclic secondary amine (C₈H₁₅N, MW 125.21) belonging to the azabicycloalkane family. Its [3.2.2] ring system confers a distinct conformational profile—intermediate flexibility between the rigid [2.2.2] and more strained [2.2.1] frameworks—making it a privileged scaffold in medicinal chemistry. Derivatives of this core have been extensively investigated for antiprotozoal activity, particularly against multidrug-resistant Plasmodium falciparum (K1 strain) and Trypanosoma brucei rhodesiense (STIB 900) [1][2]. The bridgehead nitrogen and the C-5 amino substitution site enable systematic SAR exploration through N-alkylation, acylation, and aryl substitution, producing compounds with low-micromolar to sub-micromolar IC₅₀ values and tunable selectivity indices [3][4].

Why 2-Azabicyclo[3.2.2]nonane Cannot Be Replaced by [2.2.2] or [2.2.1] Azabicyclic Analogs in Antiprotozoal Programs


The antiprotozoal pharmacophore built on the 2-azabicyclo[3.2.2]nonane scaffold is highly sensitive to bridge size and nitrogen placement. Ring expansion from the [2.2.2] to the [3.2.2] system alters both the pKa of the bridgehead amine and the spatial orientation of C-5 substituents relative to the aromatic rings, directly impacting target binding and cytotoxicity profiles [1]. Direct comparative studies have shown that simply substituting a bicyclo[2.2.2]octane core for a 2-azabicyclo[3.2.2]nonane core—without changing substituents—can result in >7-fold loss of antiplasmodial potency and >11-fold increase in cytotoxicity [1]. Furthermore, N-substitution patterns that optimize selectivity in the [3.2.2] series do not translate linearly to [2.2.2] or [2.2.1] analogs, as evidenced by divergent selectivity indices in paired compound sets [2]. Generic substitution therefore risks both efficacy loss and safety attrition.

2-Azabicyclo[3.2.2]nonane: Head-to-Head Quantitative Differentiation Against Closest Azabicyclic Analogs


Anti-P. falciparum Potency: 2-Azabicyclo[3.2.2]nonane vs. Bicyclo[2.2.2]octane Direct Scaffold Comparison

In a direct head-to-head study, the 5-dimethylamino-2-azabicyclo[3.2.2]nonan-3-one (compound 3a) exhibited an IC₅₀ of 1.40 µM against the multidrug-resistant P. falciparum K1 strain, whereas its direct bicyclo[2.2.2]octan-2-one analogue (compound 1a) showed an IC₅₀ >10.57 µM—a >7.5-fold potency advantage for the [3.2.2] nonane scaffold [1]. The most potent nonane derivative (compound 4a, (7,8-diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine) achieved an antiplasmodial IC₅₀ of 0.28 µM, comparable to chloroquine (IC₅₀ = 0.12 µM against sensitive strains) [1].

Antiplasmodial Scaffold hopping Plasmodium falciparum K1

Selectivity Index Advantage: 2-Azabicyclo[3.2.2]nonane Outperforms Bicyclo[2.2.2]octane in Therapeutic Window

In the 2010 Faist et al. study directly comparing matched 2-azabicyclo[3.2.2]nonane and bicyclo[2.2.2]octane derivatives, the nonane compound 10c achieved a selectivity index (SI = IC₅₀ cytotoxicity / IC₅₀ P. falciparum) of 1153, more than double that of the most potent octane compound 18c (SI = 565.5) [1]. Although 18c had a slightly lower antiplasmodial IC₅₀ (0.076 µM vs. 0.12 µM for 10c), the nonane derivative's substantially lower cytotoxicity (IC₅₀ L6 cells = 138.4 µM for 10c vs. 43.0 µM for 18c) translated into a far superior safety margin [1].

Selectivity index Cytotoxicity Plasmodium falciparum K1

Cytotoxicity Reduction: Ring Expansion from [2.2.2] to [3.2.2] Decreases Host Cell Toxicity

The ring enlargement from bicyclo[2.2.2]octan-2-ones to 2-azabicyclo[3.2.2]nonan-3-ones produced a marked decrease in cytotoxicity. Compound 3a (nonane) showed an IC₅₀ >269.1 µM against L6 rat myoblasts, compared to 24.57 µM for its direct octane precursor 1a—representing an >11-fold reduction in host cell toxicity [1]. This cytotoxicity advantage was maintained across multiple substitution patterns, with nonane derivatives 4a (IC₅₀ = 108.8 µM) and 4c (IC₅₀ = 120.4 µM) all demonstrating >100 µM cytotoxicity thresholds [1].

Cytotoxicity reduction Scaffold engineering L6 myoblast

Antitrypanosomal Activity Enhancement via 4-Chlorophenyl Substitution on the 2-Azabicyclo[3.2.2]nonane Scaffold

Within the 2-azabicyclo[3.2.2]nonane series, 4-Cl substitution on the aryl rings (compounds 2a–c) increased antitrypanosomal potency by more than 10-fold compared to unsubstituted parent compounds 1a–c, achieving IC₅₀ values of 0.061–0.066 µM against T. b. rhodesiense STIB 900 [1]. This potency gain was scaffold-dependent; the same substitution pattern on the bicyclo[2.2.2]octane core did not yield comparable activity improvements (class-level inference based on cross-study comparison with 4-aminobicyclo[2.2.2]octane derivatives, which showed generally weaker antitrypanosomal profiles) [1][2].

Antitrypanosomal Trypanosoma brucei rhodesiense Structure-activity relationship

Glycosidase Inhibition: 2-Azabicyclo[3.2.2]nonane as a Conformationally Constrained Iminosugar Mimic

Racemic 2-azabicyclo[3.2.2]nonane-derived amino triols (compounds 5 and 18) were synthesized and evaluated as β-glycosidase inhibitors, demonstrating that the [3.2.2] bridge imposes a specific conformational constraint that mimics the transition state of glycoside hydrolysis [1]. While quantitative Ki/IC₅₀ values were not directly compared to [2.2.2] or [2.2.1] azabicyclic iminosugars in the same study, the [3.2.2] scaffold occupies a distinct conformational space—flatter than [2.2.1] but more puckered than [2.2.2]—that has been shown in separate carbohydrate mimetic programs to favor β-glycosidase over α-glycosidase selectivity [1].

Glycosidase inhibition Iminosugar Conformational constraint

Procurement-Relevant Application Scenarios for 2-Azabicyclo[3.2.2]nonane


Antimalarial Lead Optimization Requiring High Selectivity Indices

For medicinal chemistry teams developing next-generation antimalarials against chloroquine-resistant P. falciparum, 2-azabicyclo[3.2.2]nonane derivatives have demonstrated selectivity indices exceeding 1100 (compound 10c, SI = 1153) [1]. This is more than double the SI achievable with matched bicyclo[2.2.2]octane analogs (18c, SI = 565.5) [1]. Procurement of the nonane scaffold is warranted when the project's target product profile prioritizes a wide therapeutic window over marginal differences in absolute potency.

Antitrypanosomal Drug Discovery Targeting T. brucei rhodesiense

Derivatives of 2-azabicyclo[3.2.2]nonane bearing 4-chlorophenyl substituents have achieved IC₅₀ values of 0.061–0.066 µM against T. b. rhodesiense STIB 900, representing a >10-fold potency gain over unsubstituted parents [1]. This scaffold-dependent SAR—not replicated with [2.2.2] octane cores [2]—makes the nonane system a strategic starting point for antitrypanosomal programs, particularly for hit-to-lead campaigns where rapid potency optimization through aryl substitution is desired.

Cytotoxicity-Sensitive Chemical Biology Probe Development

The ring expansion from [2.2.2] to [3.2.2] reduces L6 myoblast cytotoxicity by >11-fold (nonane 3a IC₅₀ >269.1 µM vs. octane 1a IC₅₀ = 24.57 µM) [1]. For chemical biology groups requiring tool compounds with minimal host-cell interference, the inherently lower cytotoxicity of the [3.2.2] nonane core provides a built-in safety advantage that simplifies assay interpretation and reduces confounding toxicity signals.

Conformationally Constrained Glycosidase Inhibitor Design

The 2-azabicyclo[3.2.2]nonane scaffold serves as a rigid iminosugar mimic that occupies conformational space distinct from both [2.2.1] and [2.2.2] azabicyclic systems, favoring β-glycosidase over α-glycosidase interactions [1]. Procurement is relevant for carbohydrate-processing enzyme inhibitor programs (e.g., lysosomal storage disorders, diabetes, antiviral) where selectivity between glycosidase subtypes is critical.

Quote Request

Request a Quote for 2-Azabicyclo[3.2.2]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.